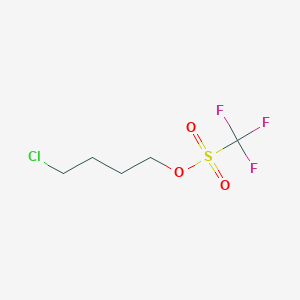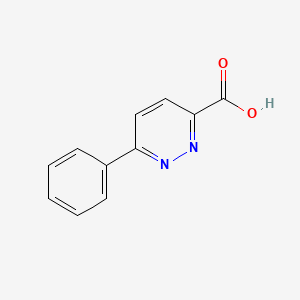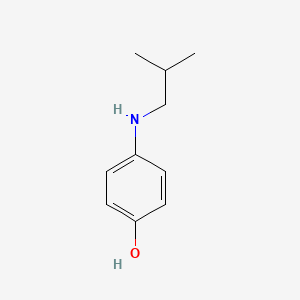![molecular formula C11H13NO5 B1649791 Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- CAS No. 104961-12-8](/img/structure/B1649791.png)
Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-
Vue d'ensemble
Description
2-[(carboxymethyl)(methyl)amino]-5-methoxybenzoic acid is a methoxybenzoic acid.
Applications De Recherche Scientifique
Synthesis and Medical Applications
- Benzoic acid derivatives, particularly in the form of hypoglycemic agents, have shown significant potential in medical applications. For instance, the study of hypoglycemic benzoic acid derivatives resulted in the development of repaglinide, a therapeutic agent for type 2 diabetes (Grell et al., 1998).
- In the realm of medicinal chemistry, benzoic acid derivatives have been explored for their potential as antipsychotic agents. One notable example includes (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which demonstrated both in vitro and in vivo efficacy (Högberg et al., 1990).
Chemical Synthesis and Characterization
- The directed lithiation of unprotected benzoic acids, including those with methoxy and chloro groups, has been studied for its potential in synthesizing complex organic molecules (Bennetau et al., 1995).
- Novel synthesis methods have been developed for benzoic acid derivatives like 2-amino-4-methoxy benzoic acid, showcasing advancements in synthetic routes and cost-effectiveness (Jiang Jian-hui, 2010).
Applications in Polymers and Materials Science
- In the field of materials science, benzoic acid derivatives have been used as dopants for polyaniline, contributing to advancements in polymer technology and electronics (Amarnath & Palaniappan, 2005).
Environmental and Safety Studies
- Safety assessments of benzoic acid derivatives have been conducted, particularly in the context of toxicity and environmental impact. For example, the toxicity of various benzoic acid derivatives was studied in intragastric intake experiments (Gorokhova et al., 2020).
Propriétés
Numéro CAS |
104961-12-8 |
|---|---|
Nom du produit |
Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- |
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2-[carboxymethyl(methyl)amino]-5-methoxybenzoic acid |
InChI |
InChI=1S/C11H13NO5/c1-12(6-10(13)14)9-4-3-7(17-2)5-8(9)11(15)16/h3-5H,6H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
HGOHYHCCVKWGIB-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)OC)C(=O)O |
SMILES canonique |
CN(CC(=O)O)C1=C(C=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromophenyl)sulfanyl]acetonitrile](/img/structure/B1649711.png)


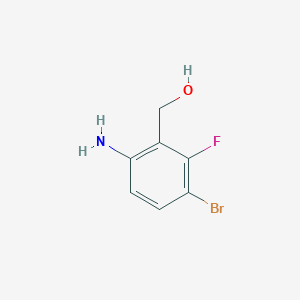
![(4Z)-4-[(3,4-dichlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1649717.png)
![Phenol, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1649718.png)
![2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B1649720.png)
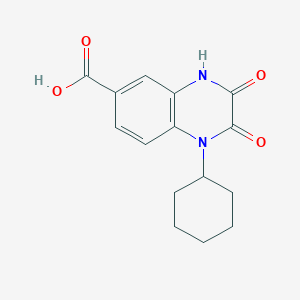
![2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid](/img/structure/B1649726.png)
